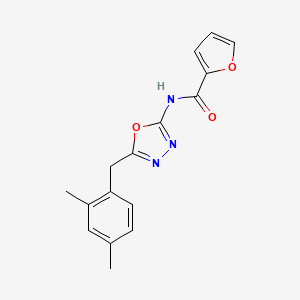

N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Wissenschaftliche Forschungsanwendungen

Inhibitors of Lethal H5N1 Influenza A Viruses

Furan-carboxamide derivatives, including compounds structurally related to N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide, have been identified as potent inhibitors of the influenza A H5N1 virus. These derivatives offer a promising avenue for antiviral drug development, specifically targeting lethal strains of influenza viruses. The structure-activity relationship (SAR) studies highlight the significance of the 2,5-dimethyl-substituted heterocyclic moiety in enhancing anti-influenza activity, suggesting potential for further exploration in antiviral therapies (Yu Yongshi et al., 2017).

Energetic Materials Development

Compounds based on the 1,2,4-oxadiazol moiety, similar to the structure of interest, have been synthesized and characterized for their potential as insensitive energetic materials. These materials exhibit moderate thermal stabilities and significant insensitivity towards impact and friction, making them superior to traditional explosives like TNT in certain aspects. The study provides a foundation for the development of safer and more stable energetic materials for various applications (Qiong Yu et al., 2017).

Sustainable Material Synthesis

Research into furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides, which can serve as sustainable alternatives to polyphthalamides, involves similar structural principles to those found in N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide. These materials, synthesized via enzymatic polymerization, offer promising applications in high-performance materials with significant commercial interest, reflecting the potential of incorporating oxadiazole structures in the development of sustainable polymers (Yi Jiang et al., 2015).

Synthesis and Antimicrobial Activities

Derivatives of furan-carboxamide have been explored for their antimicrobial properties, showcasing the broad applicability of such compounds in addressing bacterial and fungal infections. The structural analogs of N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide demonstrate promising results in inhibiting the growth of various microorganisms, suggesting their potential in developing new antimicrobial agents (Serap Başoğlu et al., 2013).

Antiplasmodial Activities

Compounds with structural similarities to N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide have been tested for their activities against Plasmodium falciparum, the causative agent of malaria. The exploration of N-acylated furazan-3-amines demonstrates the potential of such compounds in malaria treatment, with specific derivatives showing promising activity against different strains of the parasite (Theresa Hermann et al., 2021).

Eigenschaften

IUPAC Name |

N-[5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3/c1-10-5-6-12(11(2)8-10)9-14-18-19-16(22-14)17-15(20)13-4-3-7-21-13/h3-8H,9H2,1-2H3,(H,17,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGDVVWVMFYCHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC=CO3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 5-bromo-2-hydroxybenzoate](/img/structure/B2384262.png)

![N-(1-Cyano-2,2-dimethylpropyl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-YL]acetamide](/img/structure/B2384263.png)

![methyl 4-(3,4-dimethoxyphenyl)-3-{[(1E)-(dimethylamino)methylene]amino}thiophene-2-carboxylate](/img/structure/B2384269.png)

![5-[[4-(4-Fluorophenyl)piperazin-1-yl]-thiophen-2-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2384273.png)

![N-cyano-N-[(quinolin-8-yl)methyl]aniline](/img/structure/B2384274.png)